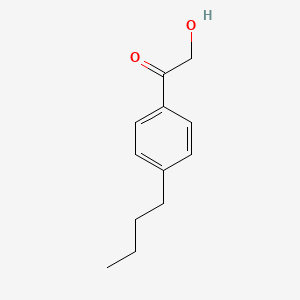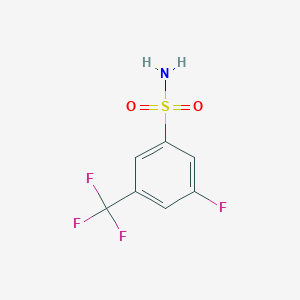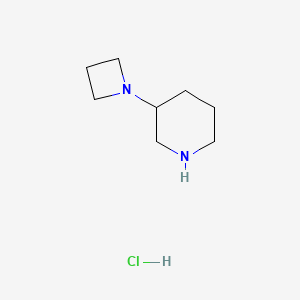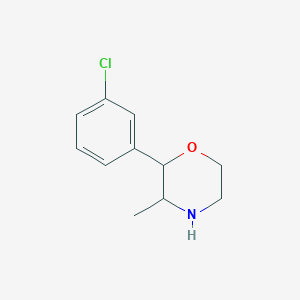
4,5-Dimethyl-2-(trifluoromethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4,5-Diméthyl-2-(trifluorométhoxy)aniline est un composé organique appartenant à la classe des anilines. Elle se caractérise par la présence de deux groupes méthyle et d'un groupe trifluorométhoxy lié au cycle benzénique.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de la 4,5-Diméthyl-2-(trifluorométhoxy)aniline implique généralement l'introduction du groupe trifluorométhoxy sur une structure d'aniline préexistante. Une méthode courante est la réaction de substitution aromatique nucléophile, où un précurseur approprié, tel que la 4,5-diméthyl-2-nitroaniline, est mis à réagir avec une source de trifluorométhoxy dans des conditions spécifiques. La réaction est généralement effectuée en présence d'une base et d'un solvant comme le diméthylsulfoxyde (DMSO) à des températures élevées.
Méthodes de production industrielle
La production industrielle de la 4,5-Diméthyl-2-(trifluorométhoxy)aniline peut impliquer une nitration à grande échelle de la 4,5-diméthylaniline suivie d'une réduction en l'amine correspondante. Le groupe trifluorométhoxy peut ensuite être introduit en utilisant un agent trifluorométhylant approprié dans des conditions optimisées pour garantir un rendement élevé et une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
La 4,5-Diméthyl-2-(trifluorométhoxy)aniline subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés quinoniques correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe nitro (si présent) en une amine.
Substitution : Les réactions de substitution aromatique électrophile peuvent introduire différents substituants sur le cycle benzénique.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le dihydrogène en présence d'un catalyseur au palladium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes (chlore, brome) et les agents nitrants (acide nitrique) sont utilisés dans des conditions contrôlées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que les réactions de substitution peuvent produire divers dérivés halogénés ou nitrés.
Applications De Recherche Scientifique
La 4,5-Diméthyl-2-(trifluorométhoxy)aniline a plusieurs applications en recherche scientifique :
Chimie : Elle est utilisée comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans l'étude des interactions enzymatiques et des voies métaboliques.
Industrie : Utilisé dans la production d'agrochimiques, de colorants et de polymères.
Mécanisme d'action
Le mécanisme par lequel la 4,5-Diméthyl-2-(trifluorométhoxy)aniline exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Le groupe trifluorométhoxy peut améliorer la lipophilie du composé, lui permettant d'interagir plus efficacement avec les sites hydrophobes des protéines ou des enzymes. Cela peut conduire à l'inhibition ou à l'activation de voies biochimiques spécifiques, en fonction du contexte.
Mécanisme D'action
The mechanism by which 4,5-Dimethyl-2-(trifluoromethoxy)aniline exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins or enzymes. This can lead to inhibition or activation of specific biochemical pathways, depending on the context.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(Trifluorométhoxy)aniline
- 2-Fluoro-5-(trifluorométhoxy)aniline
- 4,5-Diméthyl-2-méthoxyaniline
Unicité
La 4,5-Diméthyl-2-(trifluorométhoxy)aniline est unique en raison de la présence de groupes méthyle et trifluorométhoxy, qui confèrent des propriétés électroniques et stériques distinctes. Ces caractéristiques peuvent influencer la réactivité du composé et ses interactions avec d'autres molécules, ce qui le rend précieux pour des applications spécifiques dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C9H10F3NO |
|---|---|
Poids moléculaire |
205.18 g/mol |
Nom IUPAC |
4,5-dimethyl-2-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C9H10F3NO/c1-5-3-7(13)8(4-6(5)2)14-9(10,11)12/h3-4H,13H2,1-2H3 |
Clé InChI |
HRMRQUWSKJUDFC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)OC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B11717158.png)

![[(1R,6R,7S)-bicyclo[4.2.0]octan-7-yl]methanesulfonyl chloride](/img/structure/B11717191.png)


![2-[(5-Chloro-3-pyridyl)methyl]isoindoline-1,3-dione](/img/structure/B11717214.png)



